An In-depth Technical Guide to Quinine Hydrobromide: Chemical Structure and Properties
An In-depth Technical Guide to Quinine Hydrobromide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to quinine hydrobromide. It further delves into its core mechanisms of action, offering detailed data and visualizations to support advanced research and drug development.
Chemical Identity and Structure
Quinine hydrobromide is the hydrobromide salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree. Its chemical identity is well-established through various nomenclature systems.
The structure consists of a quinoline ring linked to a quinuclidine moiety, with key functional groups including a methoxy group, a vinyl group, and a secondary alcohol. The hydrobromide salt is formed by the protonation of the quinuclidine nitrogen.
Table 1: Chemical Identifiers for Quinine Hydrobromide
| Identifier | Value | Citation |
| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | [1] |
| CAS Number | 549-49-5 | [1] |
| Molecular Formula | C₂₀H₂₅BrN₂O₂ | [1] |
| Molecular Weight | 405.34 g/mol | [1] |
| InChI Key | HDZGBIRSORQVNB-DSXUQNDKSA-N |
Physicochemical Properties
The physicochemical properties of quinine hydrobromide are crucial for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for the hydrobromide salt is limited in the public domain, properties can be inferred from the parent compound and other salt forms.
Table 2: Physicochemical Properties of Quinine and its Salts
| Property | Value | Compound | Citation |
| Appearance | White or colorless crystalline solid/needles. | Quinine Base / Salts | [2][3] |
| Melting Point | 81-82 °C | Quinine Hydrobromide | [4] |
| 177 °C (with decomposition) | Quinine (Free Base) | [2] | |
| 115-116 °C (with decomposition) | Quinine Hydrochloride | [5] | |
| Solubility in Water | Data not available (Expected to be soluble) | Quinine Hydrobromide | [6] |
| ~0.5 g/L (0.05 g/100 mL) at 15 °C | Quinine (Free Base) | [2][7] | |
| 47.6 mg/mL (4.76 g/100 mL) at 25 °C | Quinine Hydrochloride | [8] | |
| pKa (of Quinine) | pKₐ₁: ~5.1 (quinoline nitrogen)pKₐ₂: ~8.5-9.7 (quinuclidine nitrogen) | Quinine (Free Base) | [2] |
| Taste | Very bitter | Quinine (Free Base) | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and quality control of quinine hydrobromide.
Table 3: Spectroscopic Data for Quinine and its Derivatives
| Technique | Key Observations | Citation |
| Mass Spectrometry (MS) | The electron ionization spectrum of the parent compound, quinine, shows a molecular ion peak (M+) corresponding to its molecular weight of 324.4 g/mol . | [9] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for O-H stretching (from the alcohol), aromatic C-H stretching, aliphatic C-H stretching, and C=C/C=N stretching from the quinoline and vinyl groups. | [10] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra for quinine are complex. Key ¹H signals include distinct aromatic protons on the quinoline ring, protons of the vinyl group, and a characteristic proton at the C9 position bearing the hydroxyl group. |
Experimental Protocols
Synthesis
The synthesis of quinine hydrobromide is typically achieved by reacting quinine free base with hydrobromic acid. The total synthesis of the parent quinine molecule is a complex, multi-step process. A generalized final step for salt formation is presented below.
Caption: General workflow for the synthesis of Quinine Hydrobromide.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity assessment of quinine salts. The following protocol is a representative stability-indicating method.
Objective: To determine the concentration of quinine in a sample.
Instrumentation and Conditions:
-
System: HPLC with UV Detector.
-
Column: C18 reversed-phase, 4.6 x 250 mm.[11]
-
Mobile Phase: A degassed mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[11]
-
Injection Volume: 50 µL.[11]
-
Detection: UV at 330 nm.[11]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve quinine standard in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by quantitative dilution with methanol.[11]
-
Sample Preparation: Dissolve the sample containing quinine hydrobromide in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before analysis.[11]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the quinine peak by its retention time (approx. 7.7 min under these conditions) and calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.[11]
Analytical Method: Volumetric Titration
Acid-base titration can be used for the assay of quinine salts.
Objective: To determine the purity of a quinine hydrobromide sample.
Principle: Quinine is a diacidic base and can be titrated with a standardized strong acid. Non-aqueous titration is often preferred.
Reagents and Equipment:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Acetic anhydride.
-
Indicator: Malachite green solution.
-
Apparatus: Micro-buret, stirrer.
Procedure:
-
Accurately weigh approximately 150 mg of the quinine hydrobromide sample.
-
Dissolve the sample in 20 mL of acetic anhydride.
-
Add 5.5 mL of mercuric acetate solution (to remove the bromide ion) and 2 drops of malachite green indicator.
-
Titrate with 0.1 N perchloric acid from a micro-buret to a yellow endpoint.
-
Perform a blank determination and apply any necessary corrections.
-
Calculate the percentage purity based on the volume of titrant consumed.
Mechanism of Action
Quinine exerts its biological effects through multiple mechanisms, the most prominent being its antimalarial activity. More recent research has also elucidated its impact on cellular signaling pathways related to muscle development.
Antimalarial Action: Inhibition of Heme Detoxification
The primary antimalarial action of quinine occurs within the acidic food vacuole of the Plasmodium falciparum parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme.[12][13] To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin, a process mediated by a heme polymerase enzyme.[12][13]
Quinine, being a weak base, concentrates in the acidic food vacuole.[12] It is thought to inhibit heme polymerase, preventing the formation of hemozoin.[12] This leads to the accumulation of toxic free heme, which damages parasite membranes and causes cell death.[12]
Caption: Antimalarial mechanism of Quinine via heme detoxification inhibition.
Disruption of AKT Signaling Pathway
Recent studies have shown that quinine can inhibit myogenic differentiation (the process of forming muscle tissue) by disrupting the AKT signaling pathway.[3] The AKT pathway is crucial for cell survival and proliferation. Quinine has been found to inhibit the phosphorylation of AKT, a key step in its activation.[2][7] This disruption leads to a decrease in the expression of genes and proteins associated with muscle development and can impair muscle regeneration.[3] This mechanism may be linked to potential side effects of quinine, such as sarcopenia.[3]
Caption: Quinine's inhibition of the AKT signaling pathway in myogenesis.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine Hydrochloride Dihydrate - Buchler GmbH [buchler-gmbh.com]
- 4. Quinine HBr I CAS#: 549-49-5 I antiarrhythmic agent I InvivoChem [invivochem.com]
- 5. quinine hydrochloride, 130-89-2 [thegoodscentscompany.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Quinine - Sciencemadness Wiki [sciencemadness.org]
- 8. Showing Compound Quinine hydrochloride (FDB002085) - FooDB [foodb.ca]
- 9. scispace.com [scispace.com]
- 10. (-)-Quinine hydrochloride dihydrate for synthesis 6119-47-7 [sigmaaldrich.com]
- 11. quinine hydrochloride dihydrate, 6119-47-7 [thegoodscentscompany.com]
- 12. QUININE HYDROBROMIDE CAS#: 549-49-5 [m.chemicalbook.com]
- 13. fao.org [fao.org]
